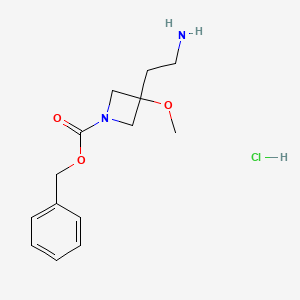

benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate hydrochloride

Description

Benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound featuring a strained four-membered azetidine ring. Key structural elements include:

- Azetidine core: A saturated four-membered ring with two substituents: a 2-aminoethyl group and a methoxy group at the 3-position.

- Benzyl ester: A protective group at the 1-position, enhancing solubility and stability during synthesis.

- Hydrochloride salt: Improves crystallinity and polar solvent solubility.

Properties

IUPAC Name |

benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-18-14(7-8-15)10-16(11-14)13(17)19-9-12-5-3-2-4-6-12;/h2-6H,7-11,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCJVQVJUTVAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CN(C1)C(=O)OCC2=CC=CC=C2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran.

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as potassium carbonate.

Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide and a suitable base, such as sodium hydride.

Formation of the Hydrochloride Salt: The hydrochloride salt can be formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can occur at the azetidine ring or the benzyl group, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of reduced azetidine or benzyl derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Biological Research: The compound is used as a tool in biological research to study the effects of azetidine derivatives on cellular processes and pathways.

Mechanism of Action

The mechanism of action of benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Findings

Ring Size and Reactivity: The azetidine ring’s strain enhances reactivity compared to larger rings (e.g., benzazepine in Benazepril). This strain may facilitate ring-opening reactions or coordination with metals . Aromatic systems (indole, oxazoloquinoline) exhibit greater thermal stability but lower conformational flexibility .

Functional Group Influence: The aminoethyl group in the target compound enables metal coordination, similar to the N,O-bidentate ligand in ’s benzamide. However, the azetidine’s rigidity may limit binding modes compared to flexible amides . Methoxy vs. Bromo/Esters: The electron-donating methoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., bromo in ’s indole derivative), altering electronic properties and reaction pathways .

Synthetic Approaches :

- Azetidine synthesis often requires specialized methods (e.g., photochemical cyclization or transition metal catalysis) due to ring strain, whereas larger heterocycles (e.g., benzazepines) are typically formed via acid-mediated cyclization (PPA in ) .

Pharmaceutical Relevance :

- Benazepril’s benzazepine core is critical for ACE inhibition, whereas the target compound’s azetidine may offer advantages in metabolic stability or bioavailability due to reduced ring size .

Research Implications

- Catalysis: The aminoethyl group in the target compound could enable asymmetric catalysis or ligand design, competing with ’s benzamide in C–H activation efficiency .

- Drug Development : Azetidine derivatives are emerging in medicinal chemistry for their balance of rigidity and metabolic resistance, contrasting with benzazepines’ established roles .

Biological Activity

Benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered cyclic amine, with a benzyl group attached to the nitrogen atom and a carboxylate functional group at the third position. Its molecular formula is with a molecular weight of approximately 250.30 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activities

Research indicates that compounds related to benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate exhibit various biological activities:

- Antithrombotic Effects : The compound has been shown to inhibit platelet aggregation without affecting cyclooxygenase enzymes (COX-1 and COX-2), making it a candidate for treating ischemic diseases such as myocardial infarction and angina pectoris .

- Antimicrobial Properties : Similar azetidine derivatives have demonstrated antimicrobial activity, particularly against resistant strains of bacteria .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems .

The mechanisms by which benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate exerts its effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Platelet Aggregation : The compound's ability to inhibit thrombus formation suggests it may interfere with pathways involved in platelet activation, possibly through antagonism of specific receptors or inhibition of signaling pathways that lead to aggregation .

- Interaction with Biological Targets : Interaction studies indicate that the compound may bind to various proteins or enzymes involved in cellular signaling and metabolism, which could explain its diverse biological effects .

Study 1: Antithrombotic Activity

A study investigated the antithrombotic effects of this compound in animal models. The results indicated significant inhibition of platelet aggregation and reduced thrombus formation in vivo, supporting its potential use in ischemic conditions .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related azetidine compounds. The findings demonstrated that these compounds exhibited effective bactericidal activity against various pathogenic strains, suggesting that benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate could be similarly effective .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of related azetidine compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Benzyl 3-(aminomethyl)azetidine-1-carboxylate | 1016731-24-0 | Aminomethyl group | Antimicrobial |

| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 876149-42-7 | Enhanced lipophilicity | Antithrombotic |

| Benzyl ((3-methylazetidin-3-yl)methyl)carbamate | 1158758-89-4 | Methyl substituent | Neuroprotective |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing benzyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate hydrochloride in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including protection/deprotection strategies for reactive groups. For example, the azetidine ring can be functionalized via nucleophilic substitution or coupling reactions. Purification often employs column chromatography (silica gel) or recrystallization, with purity verified by HPLC (>95%) and NMR (e.g., ¹H/¹³C) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, SHELXL (via SHELX suite) is widely used for small-molecule refinement .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Refer to Safety Data Sheets (SDS) for spill management and toxicity data (e.g., skin/eye irritation risks) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in stereoselective reactions?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, catalyst loading). For stereoselectivity, chiral catalysts (e.g., BINOL-derived) or enzymatic methods may be employed. Continuous flow reactors improve reproducibility and scalability for multi-step syntheses .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?

- Methodological Answer : Cross-validate using complementary techniques:

- Density Functional Theory (DFT) : Compare computed NMR/IR spectra with experimental data.

- Dynamic NMR (DNMR) : Resolve conformational equilibria causing signal splitting.

- Crystallographic Data : Use SHELX-refined X-ray structures to anchor computational models .

Q. How does the 3-methoxyazetidine moiety influence this compound’s interaction with biological targets?

- Methodological Answer : The methoxy group enhances lipophilicity and metabolic stability. Conduct binding assays (e.g., SPR, ITC) to compare affinity with analogs lacking the methoxy substituent. Molecular docking (e.g., AutoDock Vina) can predict binding poses in enzyme active sites .

Q. What are the challenges in derivatizing the 2-aminoethyl side chain for structure-activity relationship (SAR) studies?

- Methodological Answer : The primary amine is prone to oxidation; protect with Boc or Fmoc groups during derivatization. Post-functionalization, characterize intermediates via LC-MS and assess biological activity in vitro (e.g., IC₅₀ assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.